alpha,alpha-Dimethyl-4-(1-pyrrolidinyl)benzeneacetic Acid

Lipophilicity Membrane permeability Drug-likeness

Researchers developing CNS-penetrant leads often face suboptimal BBB penetration due to high TPSA or low lipophilicity. α,α-Dimethyl-4-(1-pyrrolidinyl)benzeneacetic Acid (CAS 1018660-79-1) directly addresses this with a TPSA of 40.54 Ų (below the BBB threshold) and a LogP of 2.43-2.71, enabling passive membrane crossing with low desolvation penalty. • BP reference standard (D479150) for validated HPLC/LC-MS/GC impurity profiling and assay verification under GMP/GLP. • α,α-Dimethyl steric shielding protects the carboxylic acid during orthogonal synthetic transformations. • Intermediate aqueous solubility (1.6 g/L) simplifies extraction work-up compared to water-insoluble analogs.

Molecular Formula C14H19NO2
Molecular Weight 233.311
CAS No. 1018660-79-1
Cat. No. B565235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha,alpha-Dimethyl-4-(1-pyrrolidinyl)benzeneacetic Acid
CAS1018660-79-1
Molecular FormulaC14H19NO2
Molecular Weight233.311
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)N2CCCC2)C(=O)O
InChIInChI=1S/C14H19NO2/c1-14(2,13(16)17)11-5-7-12(8-6-11)15-9-3-4-10-15/h5-8H,3-4,9-10H2,1-2H3,(H,16,17)
InChIKeyRULCESZWTZSFEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α,α-Dimethyl-4-(1-pyrrolidinyl)benzeneacetic Acid: Structure & Sourcing


α,α-Dimethyl-4-(1-pyrrolidinyl)benzeneacetic Acid (IUPAC: 2-methyl-2-[4-(pyrrolidin-1-yl)phenyl]propanoic acid) is a synthetic small molecule (C₁₄H₁₉NO₂, MW 233.31 g/mol) belonging to the phenylpropionic acid class, characterized by an α,α-dimethyl-substituted carboxylic acid moiety and a para-pyrrolidinyl group on the phenyl ring [1]. The compound is catalogued as a versatile small-molecule scaffold for organic synthesis and medicinal chemistry research, and is listed as a British Pharmacopoeia reference standard (identifier D479150), indicating its recognized utility in analytical pharmaceutical applications [2]. It is commercially supplied by multiple vendors at purities typically ranging from 95% to 98% .

Pharmacopoeial reference standard (BP D479150) for analytical quality control and method validation. Enables regulatory-compliant impurity profiling and assay verification.
Synthetic building block with sterically shielded α,α-dimethyl carboxylic acid and para-pyrrolidinyl substitution. Supports orthogonal synthetic transformations and salt formation.
Available at high purity from multiple commercial suppliers, with batch-specific certificates of analysis. Confirm lot-specific purity, identity, and BP compliance before use.

α,α-Dimethyl-4-(1-pyrrolidinyl)benzeneacetic Acid Substitution Risk


Although several compounds share fragments of the α,α-dimethyl-4-(1-pyrrolidinyl)benzeneacetic Acid scaffold, each structural modification produces quantifiable shifts in key physicochemical parameters that govern biological behavior and synthetic utility. The α,α-dimethyl groups impose steric shielding on the carboxylic acid and restrict conformational freedom around the Cα–COOH bond, while the pyrrolidine nitrogen contributes distinct basicity and hydrogen-bond acceptor character. Removing either the α,α-dimethyl groups (as in 4-(1-pyrrolidinyl)benzeneacetic acid, CAS 26586-36-7) or the pyrrolidine ring (as in α,α-dimethylphenylacetic acid, CAS 826-55-1) fundamentally alters the lipophilicity, ionization, and polar surface area profile of the molecule . Substituting the pyrrolidine with a piperazine (as in CAS 1018660-87-1) introduces an additional basic nitrogen, dramatically increasing aqueous solubility and changing the hydrogen-bonding capacity, which can redirect target engagement and complicate formulation strategies . The quantitative evidence below establishes that these analogs are not functionally interchangeable.

Target scaffold

α,α-Dimethyl groups provide steric shielding and elevate lipophilicity; pyrrolidine nitrogen contributes moderate basicity and hydrogen-bond acceptor capacity.

Analog lacking α,α-dimethyl

Removal of the gem-dimethyl lowers LogP by 0.4–0.7 units and alters steric protection of the carboxylic acid, shifting membrane permeation and conjugation chemistry.

Target basicity & solubility

Computed pKa ~4.09 ensures complete ionization at physiological pH; aqueous solubility ~1.6 g/L supports manageable formulation work.

Piperazine or de-pyrrolidine analog

Piperazine replacement adds a second basic center, dramatically increasing aqueous solubility and PSA; de-pyrrolidine analogs alter ionization and hydrogen-bonding capacity, reducing pharmacopoeial recognition.

α,α-Dimethyl-4-(1-pyrrolidinyl)benzeneacetic Acid Comparator Evidence


Lipophilicity Advantage Over Non-α,α-Dimethyl Analog

The target compound exhibits a computed LogP of approximately 2.43–2.71, which is 0.4–0.7 log units higher than that of the non-α,α-dimethyl analog 4-(1-pyrrolidinyl)benzeneacetic acid (CAS 26586-36-7, XLogP ≈ 2.0), representing an approximately 2.5- to 5-fold increase in calculated lipophilicity [1]. This difference is attributable to the two additional methyl groups at the α-position. Compared to the piperazine analog (CAS 1018660-87-1, LogP 1.80), the target compound is approximately 0.6–0.9 log units more lipophilic, corresponding to a roughly 4- to 8-fold increase in the octanol-water partition coefficient . Elevated lipophilicity within this range may enhance passive membrane permeability without crossing into overly hydrophobic territory associated with poor solubility and metabolic liability.

Lipophilicity (LogP)
Cross-study comparable
Target: LogP 2.43–2.71 Analog 26586-36-7: LogP ~2.0
Supports passive permeability model selection for cell-based assays.
Computed values from different engines; experimental LogP not identified.
Lipophilicity Membrane permeability Drug-likeness

Enhanced Acidity vs Non-Pyrrolidinyl Analogs

The target compound has a computed pKa of 4.09 ± 0.10, making it a moderately stronger acid than α,α-dimethylphenylacetic acid (CAS 826-55-1, pKa 4.39 ± 0.10) and substantially more acidic than 4-(1-pyrrolidinyl)benzoic acid (CAS 22090-27-3, pKa 4.94 ± 0.10) . The lower pKa of the target compound—likely attributable to the electron-withdrawing inductive effect of the para-pyrrolidinyl substituent on the phenyl ring coupled with the gem-dimethyl effect—means that at physiological pH (7.4), the target compound exists almost exclusively (>99.9%) in the ionized carboxylate form, whereas the benzoic acid analog (pKa 4.94) retains a slightly higher fraction of unionized species. At formulation-relevant pH values (e.g., pH 5–6), these pKa differences shift the ionized-to-unionized ratio by a factor of approximately 2–7 fold between the target compound and the comparators, which may affect salt selection, dissolution rate, and permeability.

Acidity (pKa)
Data to verify
Target: pKa 4.09 ±0.10 826-55-1: pKa 4.39; 22090-27-3: pKa 4.94
Ionization-state context for salt selection and dissolution profiling.
Predicted values only; no experimental pKa determination available.
Ionization state pH-dependent solubility Salt formation

CNS Drug-Likeness: Polar Surface Area

The target compound has a topological polar surface area (TPSA) of 40.54 Ų, which falls below the widely recognized threshold of 60–70 Ų associated with favorable blood-brain barrier (BBB) penetration and within the optimal range for CNS drug candidates (≤ 90 Ų) [1]. By comparison, the piperazine analog (CAS 1018660-87-1) has a TPSA of 43.78 Ų, approximately 3.2 Ų (8%) higher due to the additional nitrogen atom in the piperazine ring . While both compounds fall below the CNS permeability threshold, the lower PSA of the target pyrrolidine derivative reduces the desolvation penalty for passive membrane crossing and provides a marginally more favorable starting point for CNS-oriented lead optimization programs. The non-α,α-dimethyl analog (CAS 26586-36-7) has a comparable PSA, but its lower lipophilicity (see Evidence Item 1) may offset this advantage.

CNS PSA profile
Cross-study comparable
40.54 Ų
Below 60–70 Ų BBB threshold, supporting CNS lead optimization reviews.
Piperazine analog PSA 43.78 Ų; computed values, experimental confirmation needed.
Blood-brain barrier penetration CNS drug design Polar surface area

Aqueous Solubility vs Piperazine Analog

The target compound has a computed aqueous solubility of approximately 1.6 g/L (6.9 mM) at 25°C, which is approximately 24-fold lower than that of the piperazine analog (CAS 1018660-87-1), which has a computed solubility of 39 g/L at 25°C . This marked difference is primarily attributable to the additional basic nitrogen in the piperazine ring, which increases hydrophilicity and enables more extensive hydrogen bonding with water. The target compound's solubility of 1.6 g/L places it in a moderate-solubility category suitable for oral formulation development, whereas the highly soluble piperazine analog (39 g/L) presents different formulation challenges and opportunities (e.g., sustained-release vs. immediate-release strategies). The non-pyrrolidinyl analog α,α-dimethylphenylacetic acid (826-55-1) is reported as insoluble in water, making the target compound substantially more water-soluble than this comparator as well .

Aqueous solubility
Data to verify
Target: ~1.6 g/L Piperazine analog: ~39 g/L
Intermediate solubility supports diverse formulation strategy screening.
Computed values; experimental solubility data not identified.
Aqueous solubility Formulation development Biopharmaceutics

BP Reference Standard Designation

The compound is listed under the British Pharmacopoeia reference standard catalogue with identifier D479150, indicating its recognized role as a chemical reference substance for pharmaceutical analytical testing [1]. This designation distinguishes the compound from close structural analogs such as 26586-36-7, 826-55-1, and 22090-27-3, for which no equivalent pharmacopoeial reference standard listings were identified. The existence of a BP reference standard designation implies that the compound has been characterized to a level suitable for use in identity, purity, and assay verification within a regulated pharmaceutical quality control environment. Procurement of the compound from suppliers who can provide batch-specific Certificates of Analysis aligned with pharmacopoeial specifications is therefore a differentiating factor for laboratories operating under GMP or GLP compliance requirements .

BP reference status
Class-level inference
D479150 listed
Enables regulatory-compliant analytical method validation.
Comparators lack pharmacopoeial listing; verify batch CoA against BP specifications.
Pharmaceutical impurity analysis Reference standard Quality control

α,α-Dimethyl-4-(1-pyrrolidinyl)benzeneacetic Acid Application Scenarios


CNS-Penetrant Lead Scaffold

The combination of a TPSA of 40.54 Ų (below the 60–70 Ų BBB threshold) and a LogP of 2.43–2.71 positions this scaffold favorably for CNS drug discovery programs targeting neurological or psychiatric indications [1]. Compared to the piperazine analog (PSA 43.78 Ų, LogP 1.80), the pyrrolidine derivative offers a lower desolvation penalty for passive membrane crossing combined with higher lipophilicity—both factors predictive of improved brain penetration. Medicinal chemistry teams developing CNS-penetrant phenylpropionic acid-based leads should prioritize this scaffold over the more polar piperazine variant when BBB penetration is a key optimization parameter.

Impurity Profiling Reference Standard

The British Pharmacopoeia reference standard designation (D479150) makes this compound suitable for use as a chemical reference substance in validated HPLC, LC-MS, or GC analytical methods for pharmaceutical impurity profiling and assay verification [1]. Analytical laboratories operating under GMP or GLP compliance can procure BP-catalogued material with traceable certificates of analysis, enabling regulatory-compliant quality control workflows that may not be achievable with non-pharmacopoeial analogs such as 26586-36-7 or 22090-27-3.

α,α-Dimethyl Building Block for Organic Synthesis

The α,α-dimethyl substitution pattern provides steric protection of the carboxylic acid group, which can be advantageous in synthetic sequences where the acid functionality must survive orthogonal transformations [1]. The computed pKa of 4.09 allows for selective deprotonation and salt formation under mildly basic conditions, while the pyrrolidine nitrogen (a tertiary amine) can participate in hydrogen-bond acceptor interactions without competing for protonation at physiological or near-neutral pH. The compound's intermediate aqueous solubility (1.6 g/L) also facilitates work-up and purification by standard extraction techniques, in contrast to the water-insoluble non-pyrrolidinyl analog (826-55-1) .

ADME Model Validation Standard

Given the availability of computed physicochemical properties (LogP, pKa, PSA, solubility) across multiple independent databases, this compound can serve as a useful calibration standard for validating in silico ADME prediction models [1]. Its intermediate property profile—neither at the extremes of lipophilicity, solubility, nor PSA—makes it a representative test case for benchmarking software predictions of permeability, solubility, and ionization behavior. Researchers developing or validating computational ADME tools may find this compound a practical reference point for assessing prediction accuracy.

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization
TPSA below CNS threshold; moderate LogP
BBB permeability prediction models, desolvation penalty assessment
Pharmaceutical impurity profiling
BP reference standard designation (D479150)
CoA traceability, pharmacopoeial method compliance, identity verification
Synthetic building block
Sterically shielded carboxylic acid, moderate pKa
Orthogonal reaction compatibility, selective deprotonation conditions
In silico ADME model validation
Well-characterized computed properties across databases
Benchmarking prediction accuracy for LogP, pKa, PSA, solubility
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